N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide

Description

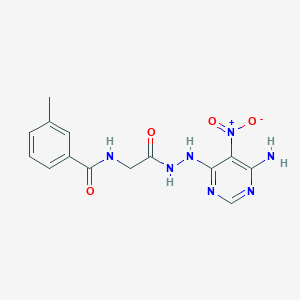

This compound features a pyrimidine core substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 6 and 5, respectively. The hydrazinyl group (-NH-NH₂) bridges the pyrimidine ring to a 2-oxoethyl chain, terminating in a 3-methylbenzamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit antimicrobial, anti-inflammatory, and metal-binding properties .

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQQVDVSGXDWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.31 g/mol. The compound features a nitropyrimidine moiety, which is often associated with various biological activities, particularly in the context of drug development and disease treatment .

| Property | Value |

|---|---|

| Molecular Formula | C14H15N7O4 |

| Molecular Weight | 345.31 g/mol |

| CAS Number | 450346-04-0 |

| Density | 1.482 g/cm³ (Predicted) |

| Boiling Point | 604.8 °C (Predicted) |

| pKa | 10.41 (Predicted) |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The process often includes hydrazine derivatives and amide formation techniques .

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes or receptors. Nitropyrimidine derivatives have been studied for their potential anti-cancer and anti-microbial properties, suggesting that this compound may exhibit similar activities .

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor effects. For instance, studies on related benzamide derivatives have shown their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Protective Effects on Pancreatic β-cells

A notable study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction, which is critical in diabetes management. The findings suggested that modifications in the benzamide structure can enhance protective activity against ER stress, indicating potential therapeutic applications for diabetes .

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines by interfering with metabolic pathways essential for cell survival .

- Diabetes Research : A study identified a novel scaffold within the benzamide class that exhibited potent β-cell protective activity, achieving an EC50 value of 0.1 μM against ER stress . This suggests that this compound could be further investigated for similar protective properties.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of hydrazones. It contains a central hydrazine (N-N) functional group bonded to an amide (C=O-NH). The molecular formula is C13H13N7O4, with a molecular weight of 331.29 g/mol . The compound features a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, connected to a benzamide structure.

Potential Applications

The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

- Antiviral Activity Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. Studies have shown that similar compounds can interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The uniqueness of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide lies in its specific combination of functional groups that may provide distinct mechanisms of action compared to these similar compounds. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Table of Compounds and Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Pyrimidine core with carboxamide functionality | Investigated for antiviral properties |

Chemical Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-Based Hydrazinyl Derivatives

- N-[2-[2-(6-azanyl-5-nitro-pyrimidin-4-yl)hydrazinyl]-2-oxidanylidene-ethyl]-4-nitro-benzamide (): Differs in the benzamide substituent (4-nitro vs. 3-methyl). No yield or activity data provided, but similar synthetic routes (hydrazine condensation) are inferred .

- Benzo[b][1,4]oxazin-3(4H)-one Derivatives (): Feature a benzooxazinone ring instead of benzamide. The oxazinone moiety may improve metabolic stability due to reduced hydrolysis susceptibility. Synthesized in "better yields" using caesium carbonate and DMF, suggesting milder conditions than traditional hydrazine reflux .

Hydrazinyl-Oxoethyl-Linked Heterocycles

- N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (): Replace pyrimidine with indole-carboxamide. Indole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding, as seen in antimicrobial assays . Synthesized via hydrazide condensation with yields comparable to pyrimidine analogs (~70–80%) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural similarity.

Key Observations:

- Solubility: The 3-methylbenzamide group likely improves lipophilicity compared to urea derivatives (polar) and phenolic isatins (ionic ammonium).

- Thermal Stability: Higher melting points in urea and phenolic isatin derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding, ionic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.